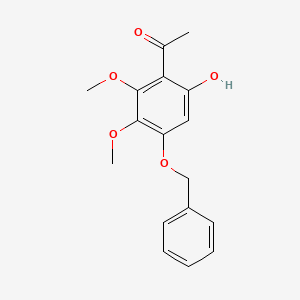

1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone

説明

1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone (CAS: 25892-95-9) is an acetophenone derivative with a phenyl ring substituted at positions 2, 3, 4, and 4. The substituents include methoxy groups (2,3-dimethoxy), a benzyloxy group (4-benzyloxy), and a hydroxyl group (6-hydroxy). Its molecular formula is C₁₆H₁₆O₅, with a molecular weight of 286.28 g/mol . This compound is frequently studied for its synthetic utility in pharmaceuticals and natural product chemistry, particularly as a precursor for bioactive molecules with antioxidant and anti-inflammatory properties .

特性

IUPAC Name |

1-(6-hydroxy-2,3-dimethoxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-11(18)15-13(19)9-14(16(20-2)17(15)21-3)22-10-12-7-5-4-6-8-12/h4-9,19H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPZTYWSWZIJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678744 | |

| Record name | 1-[4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25892-95-9 | |

| Record name | 1-[6-Hydroxy-2,3-dimethoxy-4-(phenylmethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25892-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by selective functionalization of the aromatic ring. The benzyloxy group can be introduced via a Williamson ether synthesis, while the ethanone moiety can be added through Friedel-Crafts acylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

化学反応の分析

Types of Reactions: 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

Major Products:

- Oxidation of the hydroxy group yields a ketone.

- Reduction of the ethanone group yields an alcohol.

- Substitution reactions yield various substituted aromatic compounds.

科学的研究の応用

1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

類似化合物との比較

Comparison with Structural Analogs

The compound’s structural analogs differ in substituent type, position, and chain length, leading to variations in physical properties, reactivity, and bioactivity. Below is a detailed comparison:

Substituent Variations in the Phenyl Ring

1-[4-(Dodecyloxy)-6-hydroxy-2,3-dimethoxyphenyl]ethanone

- CAS : 103777-43-1

- Molecular formula : C₂₂H₃₆O₅

- Molecular weight : 380.52 g/mol

- Key difference : Replacement of the benzyloxy group with a dodecyloxy (C₁₂H₂₅O) chain.

- Melting point: 55–56°C, lower than typical acetophenones due to alkyl chain flexibility .

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone

- CAS : 1700-37-4

- Key difference : Methoxy group at position 3 instead of 2,3-dimethoxy .

- Impact :

1-(6-Hydroxy-2,3-dimethoxyphenyl)ethanone

- CAS : 22248-13-1

- Molecular formula : C₁₀H₁₂O₄

- Key difference : Absence of the 4-benzyloxy group.

- Impact: Reduced molecular weight (196.20 g/mol) and lipophilicity.

Functional Group Modifications

1-[2-(Benzoyloxy)-6-hydroxy-4-methoxyphenyl]ethanone

- CAS : 49602-08-6

- Molecular formula : C₁₆H₁₄O₅

- Key difference : Benzoyloxy (ester) group at position 2 instead of methoxy.

- Impact: Increased hydrolytic lability due to the ester group, which may limit stability under physiological conditions. Synthesis involves benzoylation of 2,6-dihydroxy-4-methoxyacetophenone .

3-(3'-(Benzyloxy)-4'-methoxyphenyl)-1-(4-(benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)propan-1-one

Positional Isomerism

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone

- CAS : 39548-89-5

- Molecular formula : C₁₆H₁₆O₄

- Key difference : Hydroxyl group at position 2 and methoxy at 6 (vs. 6-hydroxy and 2,3-dimethoxy in the parent compound).

- Molecular weight: 272.29 g/mol, slightly lower due to fewer oxygen atoms .

生物活性

1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone, also known by its CAS number 25892-95-9, is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 302.32 g/mol

- Synonyms : 2-Acetyl-5-(benzyloxy)-3,4-dimethoxyphenol, 4-Benzyloxy-2-hydroxy-5,6-dimethoxyacetophenone.

The compound can be synthesized through various methods, including partial methylation of related phenolic compounds using reagents like dimethyl sulfate in the presence of potassium carbonate .

Biological Activity Overview

This compound has been studied for its diverse biological activities, particularly in the fields of neuroprotection and anti-cancer properties.

Neuroprotective Effects

Recent studies have highlighted the compound's potential as a neuroprotective agent. For instance, in vitro assays have demonstrated its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes is critical as it may enhance cholinergic neurotransmission and offer protective effects against oxidative stress.

Table 1: AChE and BChE Inhibition Data

| Compound | IC (AChE) | IC (BChE) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific values were not provided in the available literature.

In addition to enzyme inhibition, the compound has shown antioxidant activity through various assays including DPPH and ABTS methods. This suggests a potential role in mitigating oxidative damage within neuronal cells.

Anticancer Activity

The compound's structural features suggest a potential for anticancer activity. Chalcone derivatives, to which this compound belongs, have been reported to exhibit antiproliferative effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

Case Study: Anticancer Activity

In a recent study involving various chalcone derivatives, compounds similar to this compound displayed significant cytotoxicity against human leukemia cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Q & A

Q. What are the key synthetic challenges in preparing 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis involves sequential functionalization of the aromatic ring. Benzyloxy and methoxy groups require orthogonal protecting strategies (e.g., benzyl for hydroxy protection and methyl ethers for methoxy groups). Friedel-Crafts acylation or directed ortho-metalation may introduce the acetyl group. Regioselectivity is influenced by steric and electronic factors; computational tools (DFT) can predict reactive sites. For example, bulky substituents at the 2- and 3-positions may direct electrophiles to the 5-position. Alkylation protocols, such as those using bromoacetophenone derivatives, can guide reaction design .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral features should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Look for aromatic proton signals split by adjacent substituents. The acetyl group (δ ~2.6 ppm in 1H; ~205 ppm in 13C) and benzyloxy protons (δ ~4.9–5.1 ppm) are diagnostic. Methoxy groups (δ ~3.8–3.9 ppm) and hydroxyl protons (broad signal, δ ~5–6 ppm) require DMSO-d6 or deuterated acetone for resolution.

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), aromatic C-O (1250–1050 cm⁻¹), and hydroxyl groups (3200–3600 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 316.34 (C17H18O5). Fragmentation patterns (e.g., loss of benzyloxy group) confirm substituent positions. NIST databases provide reference spectra for analogous acetophenones .

Q. What are the common reaction pathways for modifying the benzyloxy and methoxy groups?

- Methodological Answer :

- Benzyloxy Deprotection : Catalytic hydrogenation (Pd/C, H2) or acidic cleavage (e.g., HBr/AcOH) yields free hydroxyl groups.

- Methoxy Demethylation : BBr3 in CH2Cl2 selectively removes methyl groups.

- Electrophilic Substitution : Nitration (HNO3/H2SO4) or halogenation (Br2/Fe) occurs at electron-rich positions. Steric hindrance from the 2,3-dimethoxy groups may limit reactivity at adjacent sites.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities, degradation (e.g., oxidation of benzyloxy groups), or assay variability. Strategies include:

- Stability Studies : Monitor compound integrity under experimental conditions (e.g., HPLC, TLC). Cooling samples minimizes degradation during long assays .

- Dose-Response Validation : Use multiple assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) to confirm activity thresholds.

- Metabolite Profiling : Identify degradation products via LC-MS to rule out confounding effects.

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify electrophilic centers. The 4-benzyloxy and 6-hydroxy groups activate specific positions for SNAr.

- HOMO-LUMO Analysis : Lower LUMO energy at the 5-position (due to electron-withdrawing acetyl group) favors nucleophilic attack.

- Molecular Dynamics : Simulate solvation effects on transition states. Software like Gaussian or ORCA is recommended.

Q. How do steric and electronic effects influence the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the acetyl oxygen increases electrophilicity, risking ring hydroxylation or cleavage. Steric protection from 2,3-dimethoxy groups slows hydrolysis.

- Basic Conditions : The acetyl group may undergo aldol condensation. The benzyloxy group is stable but susceptible to base-catalyzed elimination at high temperatures.

- Experimental Validation : Perform pH-dependent stability assays (1H NMR tracking) and compare with analogues lacking methoxy substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。